Chelerythrine Chloride: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
Chelerythrine Chloride: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine chloride, a quaternary benzophenanthridine alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery and natural origins of chelerythrine, detailed experimental protocols for its extraction, purification, and characterization, and an in-depth exploration of its mechanisms of action through various signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this multifaceted compound.
Discovery and Natural Sources
While the precise first isolation and characterization of chelerythrine is not definitively documented in readily available historical records, its presence in medicinal plants has been known for over a century. The broader class of benzophenanthridine alkaloids, to which chelerythrine belongs, was first investigated in the 19th century. Plants containing these alkaloids, such as those from the Papaveraceae family, have a long history of use in traditional medicine. For instance, Sanguinaria canadensis (bloodroot) was used in the mid-19th century for treating skin cancer[1].
Chelerythrine is primarily extracted from a variety of plant species, predominantly from the Papaveraceae (Poppy) and Rutaceae (Rue) families. More than 80 alkaloids with the benzophenanthridine structure have been discovered and isolated from these plant families. Its dihydro derivative, dihydrochelerythrine, has also been isolated from Fagara semiarticulata.
Table 1: Primary Natural Sources of Chelerythrine
| Family | Genus | Species | Common Name |
| Papaveraceae | Chelidonium | majus | Greater Celandine |
| Macleaya | cordata | Plume Poppy | |
| Sanguinaria | canadensis | Bloodroot | |
| Rutaceae | Zanthoxylum | clava-herculis | Hercules' Club |
| rhoifolium | |||
| simulans | |||
| Toddalia | asiatica | Orange Climber |
Physicochemical Properties
Chelerythrine chloride is a yellow, crystalline solid. Its chemical structure consists of a fused four-ring system with two methoxy groups and a methylenedioxy group.
Table 2: Physicochemical Data of Chelerythrine Chloride
| Property | Value | Reference |
| Molecular Formula | C21H18ClNO4 | [2] |
| Molecular Weight | 383.83 g/mol | [2] |
| CAS Number | 3895-92-9 | [2] |
| Melting Point | 206 - 208°C | |
| Solubility | Soluble in water (to 10 mM) and DMSO (to 10 mM) | |
| Appearance | Yellow solid |
Experimental Protocols
Extraction and Purification
A common method for extracting chelerythrine from its natural sources is ultrasonic-assisted extraction, followed by purification using chromatographic techniques.
Protocol 1: Ultrasonic-Assisted Extraction of Chelerythrine from Chelidonium majus
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Preparation of Plant Material: Air-dry the plant material (e.g., roots of Chelidonium majus) and grind it into a fine powder.
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Extraction:
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Purification by Fast Centrifugal Partition Chromatography (FCPC):
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Solvent System Preparation: Prepare a biphasic solvent system. The selection of the solvent system is crucial and depends on the partition coefficient (Kd) of chelerythrine in the system. The goal is to have a Kd value between 0.5 and 2 for efficient separation.
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Column Preparation: Fill the FCPC rotor with the stationary phase while spinning at a moderate rotational speed. The centrifugal force will retain the stationary phase.
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Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system and inject it into the mobile phase.
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Elution: Pump the mobile phase through the stationary phase. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.
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Fraction Collection: Collect the eluted fractions and monitor the separation using a UV detector.
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Caption: Workflow for the extraction and purification of chelerythrine.
Characterization
The purified chelerythrine chloride can be characterized using various analytical techniques.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 1% triethylamine adjusted to pH 3 with phosphoric acid (e.g., 25:75 v/v)[5].
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Detection: UV detection is performed at the characteristic absorption maximum of chelerythrine, which is around 268 nm[5].
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Quantification: A standard curve is generated using a chelerythrine standard of known concentrations to quantify the amount in the sample.
Protocol 3: Mass Spectrometry (MS) Analysis
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Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used.
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Ionization Mode: Positive ion mode is typically employed as chelerythrine is a quaternary ammonium alkaloid and carries a positive charge.
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Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation. Common fragment ions observed for chelerythrine include m/z 332, 304, and 290[3][6].
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are used.
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Spectra: Both ¹H NMR and ¹³C NMR spectra are acquired to elucidate the chemical structure. The chemical shifts of the protons and carbons are compared with literature values for confirmation.
Table 3: Spectroscopic Data for Chelerythrine Chloride
| Technique | Key Observations |
| UV-Vis | Characteristic absorption peak around 268 nm and 282 nm[4][5]. |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, a methylenedioxy group, and an N-methyl group. |
| ¹³C NMR | Resonances for all 21 carbon atoms, including those of the aromatic rings, methoxy, methylenedioxy, and N-methyl groups. |
| ESI-MS | A prominent molecular ion peak [M]+ at m/z 348.12. |
| ESI-MS/MS | Characteristic fragment ions at m/z 332, 304, and 290[3][6]. |
Signaling Pathways and Mechanisms of Action
Chelerythrine exerts its biological effects by modulating a variety of cellular signaling pathways. While it was initially identified as a potent inhibitor of Protein Kinase C (PKC)[7], subsequent research has revealed a more complex mechanism of action involving multiple targets.
Protein Kinase C (PKC) Inhibition
Chelerythrine was one of the first identified potent and specific inhibitors of PKC, with a half-maximal inhibitory concentration (IC50) of 0.66 µM[7]. It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP, interacting with the catalytic domain of PKC[7].
Caption: Chelerythrine's inhibitory effect on the PKC signaling pathway.
Induction of Apoptosis
Chelerythrine is a potent inducer of apoptosis in various cell types. This pro-apoptotic effect is mediated through multiple interconnected pathways.
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Mitochondrial Pathway: Chelerythrine can directly target mitochondria, leading to the release of cytochrome c. This is partly achieved through its ability to inhibit the anti-apoptotic protein Bcl-xL, thereby disrupting the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane.
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Oxidative Stress: Chelerythrine has been shown to induce the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components and trigger the mitochondrial apoptotic cascade.
Caption: Chelerythrine-induced apoptosis via mitochondrial and oxidative stress pathways.
Modulation of MAPK and Akt Signaling
Chelerythrine can also influence other critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways.
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MAPK Pathway: Chelerythrine has been observed to activate the JNK and p38 MAPK pathways, which are often associated with cellular stress responses and can contribute to apoptosis.
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Akt Pathway: In some cellular contexts, chelerythrine can inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of Akt can further promote apoptosis.
Nrf2/ARE Pathway Activation
Chelerythrine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, chelerythrine can enhance the cellular defense against oxidative stress.
Caption: Activation of the Nrf2/ARE pathway by chelerythrine.
Conclusion
Chelerythrine chloride is a naturally occurring benzophenanthridine alkaloid with a rich history of medicinal use and a complex pharmacological profile. Its discovery and isolation from various plant sources have paved the way for extensive research into its biological activities. This guide has provided an in-depth overview of its origins, methods for its extraction and characterization, and a detailed look into the multifaceted signaling pathways it modulates. The ability of chelerythrine to target key cellular processes such as proliferation, apoptosis, and oxidative stress response underscores its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.
References
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine, chloride | C21H18ClNO4 | CID 72311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
